molecular formula C15H19Br B14527347 1-Bromo-9-phenylcyclonon-1-ene CAS No. 62360-67-2

1-Bromo-9-phenylcyclonon-1-ene

Cat. No.: B14527347
CAS No.: 62360-67-2
M. Wt: 279.21 g/mol
InChI Key: USIJEOBQOZZIRK-UHFFFAOYSA-N
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Description

1-Bromo-9-phenylcyclonon-1-ene is a brominated cyclic alkene featuring a nine-membered carbon ring substituted with a phenyl group at the ninth position and a bromine atom at the first position. Its strained cyclic structure and electron-rich alkene moiety make it reactive toward electrophilic and transition metal-catalyzed processes.

Properties

CAS No.

62360-67-2

Molecular Formula

C15H19Br

Molecular Weight

279.21 g/mol

IUPAC Name

1-bromo-9-phenylcyclononene

InChI

InChI=1S/C15H19Br/c16-15-12-8-3-1-2-7-11-14(15)13-9-5-4-6-10-13/h4-6,9-10,12,14H,1-3,7-8,11H2

InChI Key

USIJEOBQOZZIRK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(=CCC1)Br)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-9-phenylcyclonon-1-ene can be synthesized through various methods. One common approach involves the bromination of 9-phenylcyclononene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclononene ring.

Industrial Production Methods

Industrial production of 1-Bromo-9-phenylcyclonon-1-ene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-9-phenylcyclonon-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.

    Oxidation Reactions: The phenyl group can be oxidized to form phenolic or quinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to promote elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 9-phenylcyclonon-1-ol, 9-phenylcyclononitrile, and 9-phenylcyclonon-1-amine.

    Elimination Reactions: Products include 9-phenylcyclononene and 9-phenylcyclononyne.

    Oxidation Reactions: Products include phenolic derivatives and quinones.

Scientific Research Applications

1-Bromo-9-phenylcyclonon-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Bromo-9-phenylcyclonon-1-ene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double or triple bond. The phenyl group can participate in various electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 3-Bromo-1-phenylpropene (CAS 4392-24-9) and 10-Bromo-1-decene (CAS 62871-09-4), which differ structurally and functionally from 1-bromo-9-phenylcyclonon-1-ene. Below is a comparative analysis based on structural features, reactivity, and applications inferred from analogous compounds:

Parameter 1-Bromo-9-phenylcyclonon-1-ene 3-Bromo-1-phenylpropene 10-Bromo-1-decene
Structure 9-membered ring with Br and Ph Linear allyl bromide with Ph substituent Linear 10-carbon chain with terminal Br
Reactivity Strained alkene; likely undergoes ring-opening or cycloaddition Allylic bromination; electrophilic substitution Terminal alkyl bromide (SN2 reactions)
Applications Hypothesized: Macrocyclic synthesis, catalysis Intermediate in pharmaceuticals, agrochemicals Polymer crosslinking, surfactants
Synthesis Challenges Strain in cyclononene ring; regioselective bromination Straightforward allylic bromination Simple bromination of terminal alkenes
Thermodynamic Stability Likely low due to ring strain Moderate (stable allyl system) High (linear alkyl chain)

Key Research Findings and Limitations

Structural Uniqueness: The nine-membered ring in 1-bromo-9-phenylcyclonon-1-ene introduces significant strain compared to linear analogs like 3-bromo-1-phenylpropene or 10-bromo-1-decene. This strain may enhance reactivity in ring-expansion or contraction reactions .

Synthetic Utility: While 3-bromo-1-phenylpropene is widely used in allylic substitutions , and 10-bromo-1-decene serves as a crosslinker in polymers , the cyclic structure of 1-bromo-9-phenylcyclonon-1-ene could enable novel macrocyclic frameworks. No direct studies confirm this.

Safety and Handling : Linear brominated compounds like 3-bromo-1-phenylpropene are flagged for flammability and toxicity , but safety data for the cyclic analog are absent.

Critical Analysis of Evidence Gaps

  • Existing data on linear brominated compounds suggest hypotheses about reactivity but lack experimental validation for cyclic systems.
  • Patent or application data for the target compound are unavailable, unlike its linear counterparts .

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